molecular formula C14H8ClN3 B4397474 9-chlorobenzimidazo[2,1-a]phthalazine

9-chlorobenzimidazo[2,1-a]phthalazine

Cat. No.: B4397474
M. Wt: 253.68 g/mol
InChI Key: VSXYBFOEHRWGRA-UHFFFAOYSA-N
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Description

9-chlorobenzimidazo[2,1-a]phthalazine is a heterocyclic compound that belongs to the class of phthalazines Phthalazines are bicyclic nitrogen-containing compounds that have attracted significant attention due to their valuable biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chlorobenzimidazo[2,1-a]phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-(p-toluoyl)benzoic acid with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst like triethylamine. The reaction mixture is refluxed to yield the desired phthalazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-chlorobenzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

9-chlorobenzimidazo[2,1-a]phthalazine has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

  • **Biology

Properties

IUPAC Name

9-chlorobenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3/c15-10-5-6-12-13(7-10)18-14(17-12)11-4-2-1-3-9(11)8-16-18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXYBFOEHRWGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-chlorobenzimidazo[2,1-a]phthalazine
Reactant of Route 2
9-chlorobenzimidazo[2,1-a]phthalazine
Reactant of Route 3
9-chlorobenzimidazo[2,1-a]phthalazine
Reactant of Route 4
9-chlorobenzimidazo[2,1-a]phthalazine
Reactant of Route 5
9-chlorobenzimidazo[2,1-a]phthalazine
Reactant of Route 6
9-chlorobenzimidazo[2,1-a]phthalazine

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